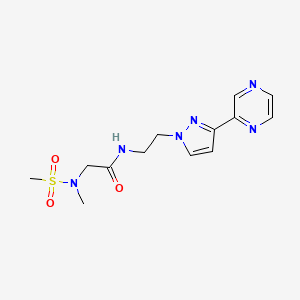

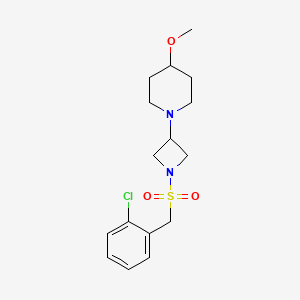

1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Azetidin-2-one derivatives, including those with an aryl sulfonate moiety, have been synthesized and shown to exhibit significant anti-inflammatory and antimicrobial activities (Kendre, Landge, & Bhusare, 2012).

- Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

- Substituted azetidinones derived from dimer of Apremilast have been synthesized, showcasing their potential in pharmacological applications (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).

Antibacterial and β-Lactamase Stability

- Synthesized 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives demonstrated enhanced antimicrobial activities against gram-negative bacteria and β-lactamase-producing bacteria (Kishimoto et al., 1984).

- The creation of 4-(methoxyethyl) monobactams, as key intermediates for monobactam analogs, indicated strong activity against various gram-negative bacteria, except Pseudomonas aeruginosa, and exhibited excellent β-lactamase stability (Yamashita Haruo et al., 1988).

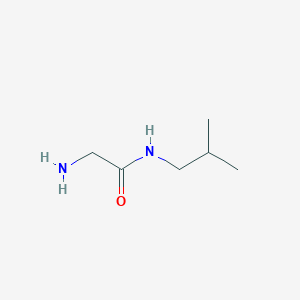

Synthesis of Amino Acid Derivatives

- Enantiomerically pure α- and β-amino acid derivatives have been synthesized using optically active sulfinylaziridines, which involved the treatment with ethylmagnesium bromide or tert-butyllithium (Satoh & Fukuda, 2003).

Chemical Transformation and Degradation

- Aspergillus niger demonstrated the ability to degrade chlorimuron-ethyl, a herbicide, with chlorimuron-ethyl being transformed through cleavage of the sulfonylurea bridge and sulfonylamide linkage (Sharma, Banerjee, & Choudhury, 2012).

Antimicrobial Synthesis

- Novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones were synthesized and showed considerable antibacterial and antifungal activity (Adem et al., 2022).

Propiedades

IUPAC Name |

1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-methoxypiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c1-22-15-6-8-18(9-7-15)14-10-19(11-14)23(20,21)12-13-4-2-3-5-16(13)17/h2-5,14-15H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDJZZPXBWPUHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)